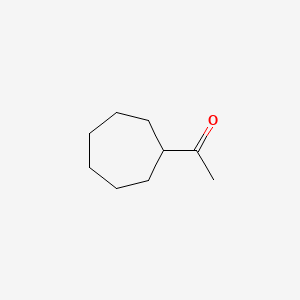

1-Cycloheptylethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cycloheptylethan-1-one is an organic compound with the chemical formula C9H16O. It is a colorless liquid known for its applications in various chemical processes. This compound is characterized by its cycloheptyl and ethyl functional groups. It is commonly used as a solvent and intermediate in the production of pharmaceuticals, fragrances, and other organic compounds. This compound exhibits low toxicity and is considered relatively stable under normal conditions. it is important to handle this compound with care, as it may be harmful if ingested, inhaled, or in contact with the skin .

Méthodes De Préparation

1-Cycloheptylethan-1-one can be synthesized through various synthetic routes. One common method involves the hydrogenation of cycloheptene to produce cycloheptane, which is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the mixture in an inert atmosphere to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The purification process often includes distillation under reduced pressure to remove impurities and obtain the final product .

Analyse Des Réactions Chimiques

1-Cycloheptylethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions include cycloheptanone, 1-cycloheptylethanol, and various substituted derivatives depending on the reagents and conditions used .

Applications De Recherche Scientifique

1-Cycloheptylethan-1-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-Cycloheptylethan-1-one involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

1-Cycloheptylethan-1-one can be compared with other similar compounds such as:

1-Cyclohexylethan-1-one: This compound has a cyclohexyl group instead of a cycloheptyl group. .

Cycloheptanone: This compound is the oxidized form of this compound and has different chemical properties and applications.

1-Cycloheptylethanol: This is the reduced form of this compound and has different reactivity and uses.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for various applications in chemistry, biology, medicine, and industry .

Activité Biologique

1-Cycloheptylethan-1-one is an organic compound with significant biological activity, particularly in pharmacological and biochemical contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a cycloheptyl group attached to an ethanone moiety. This unique structure contributes to its biological activities, including interactions with various biochemical pathways.

Mechanisms of Biological Activity

Research indicates that this compound exhibits multiple biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. In studies, it demonstrated moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

- Pro-apoptotic Effects : Studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells via mitochondrial pathways. This involves the release of cytochrome C and activation of caspases, leading to programmed cell death .

- Enzymatic Interactions : The compound serves as a model substrate in enzymatic studies, helping to elucidate mechanisms of stereospecific reactions.

Antimicrobial Studies

A study evaluated the antibacterial properties of several derivatives, including this compound. The results are summarized in Table 1.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 16 - 64 | Moderate against Gram-positive bacteria |

| Compound A | 32 | Strong against E. coli |

| Compound B | 64 | Weak against S. aureus |

This table illustrates the comparative antimicrobial efficacy of this compound relative to other compounds.

Apoptosis Induction in Cancer Cells

In a recent study, the pro-apoptotic effects of compounds similar to this compound were assessed in K562 leukemia cells. The findings are presented in Table 2.

| Time (hours) | Caspase Activity (fold increase) |

|---|---|

| 4 | 1.0 |

| 12 | 1.26 |

| 48 | 2.31 |

The data indicates a significant increase in caspase activity after prolonged exposure, suggesting enhanced apoptotic potential over time .

Potential Therapeutic Applications

Given its biological activities, this compound may have potential applications in:

- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells, further research could explore its use as an anti-cancer agent.

- Antibacterial Treatments : Its moderate antibacterial properties suggest it could be developed into a therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics.

Propriétés

IUPAC Name |

1-cycloheptylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-8(10)9-6-4-2-3-5-7-9/h9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPAGSFYXVSYTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.